

# In vitro antiviral activity of SARS-CoV-2-IN-72

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## Compound of Interest

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An In-Depth Technical Guide on the In Vitro Antiviral Activity of Nordihydroguaiaretic Acid (NDGA) Against SARS-CoV-2

## Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of Coronavirus Disease 2019 (COVID-19), has necessitated the urgent development of effective antiviral therapies.[1] One area of investigation is the potential for naturally derived compounds to inhibit viral replication. Nordihydroguaiaretic acid (NDGA), a lignan found in the creosote bush (*Larrea tridentata*), has demonstrated notable in vitro antiviral activity against SARS-CoV-2.[2][3] This document provides a comprehensive technical overview of the in vitro studies evaluating the efficacy of NDGA against SARS-CoV-2, intended for researchers, scientists, and drug development professionals.

## Core Antiviral Activity Data

The antiviral efficacy and cytotoxicity of NDGA were evaluated in Vero cell lines. Quantitative data from these studies are summarized below, providing key metrics for assessing the compound's potential as an antiviral agent.

Parameter	Value (μM)	Cell Line	Assay Type	Reference
EC50	16.97	Vero	Cytopathic Effect (CPE) Reduction	<a href="#">[2]</a> <a href="#">[3]</a>
EC90	25.64	Vero	Cytopathic Effect (CPE) Reduction	<a href="#">[2]</a>
CC50	99.82 ± 2.23	Vero	MTT Assay	<a href="#">[2]</a>

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. EC90 (90% Effective Concentration): The concentration of a drug that is required for 90% of the maximum effect. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that kills 50% of cells in a given time period.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the in vitro antiviral activity of NDGA against SARS-CoV-2.

### Cell and Virus Culture

- Cell Line: Vero cells, a continuous cell line derived from the kidney of an African green monkey, were utilized for all antiviral and cytotoxicity assays.[\[2\]](#)
- Virus Strain: The SARS-CoV-2 B.1.1 variant was used for the infection studies.[\[2\]](#)[\[3\]](#)
- Viral Titer Determination: The 50% tissue culture infectious dose (TCID<sub>50</sub>/mL) was determined by incubating the virus on Vero cells for 72 hours at 37°C with 5% CO<sub>2</sub> and observing the cytopathic effect (CPE). The Reed and Muench method was employed for calculation.[\[2\]](#)

### Cytotoxicity Assay (MTT Assay)

The cytotoxicity of NDGA on Vero cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to establish the maximum non-cytotoxic dose.

- Vero cells were seeded in 96-well plates.
- The cells were treated with various concentrations of NDGA (ranging from 10  $\mu$ M to 200  $\mu$ M) for 48 hours.[3]
- Following treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- The formazan crystals were solubilized, and the absorbance was measured to determine cell viability relative to untreated controls.
- The CC50 value was calculated using non-linear regression analysis.[2][3]

## Antiviral Activity Assays

This assay was used to determine the EC50 and EC90 values of NDGA.

- Vero cells were seeded in 96-well plates.
- Cells were treated with a range of NDGA concentrations (2.5  $\mu$ M to 35  $\mu$ M).[2]
- The cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) sufficient to cause a cytopathic effect (100 TCID50/mL).[2][3]
- The plates were incubated for 96 hours.[2]
- The reduction in virus-induced CPE was observed and quantified. The EC50 and EC90 values were determined using non-linear regression.[2]

This assay confirmed the inhibitory effect of NDGA on viral replication.

- Vero cell monolayers were prepared in 6-well plates.
- Cells were treated with 35  $\mu$ M NDGA and simultaneously infected with 100 TCID50/mL of SARS-CoV-2.[2][3]
- After a 96-hour incubation period, the cell monolayers were stained to visualize viral plaques.

- The number of plaques in NDGA-treated wells was compared to that in untreated, virus-infected control wells. A complete inhibition of plaque formation was observed with 35  $\mu$ M NDGA.[2]

To quantify the effect of NDGA on viral RNA replication, qRT-PCR was performed.

- Vero cells were treated with 35  $\mu$ M NDGA and simultaneously infected with 100 TCID<sub>50</sub>/mL of SARS-CoV-2.[3]
- After 96 hours of incubation, viral RNA was extracted from the cell culture supernatants.
- Real-time RT-qPCR was used to measure the viral RNA copy number.[3]
- A significant reduction in viral RNA was observed in the NDGA-treated samples compared to the untreated controls.[3]

The effect of NDGA on the expression of viral proteins was assessed by Western blot.

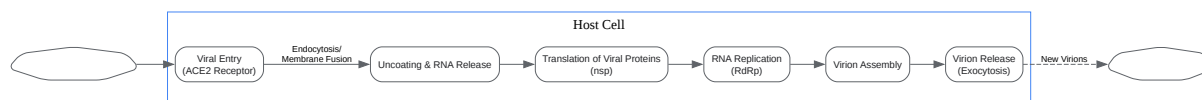
- Vero cells were treated with 35  $\mu$ M NDGA and infected with 100 TCID<sub>50</sub>/mL of SARS-CoV-2.[3]
- After an incubation period, cell lysates were prepared.
- The expression of the SARS-CoV-2 spike glycoprotein was analyzed by Western blotting using a specific antibody.
- The spike protein was detected in the positive control (infected, untreated cells) but was not detected in the NDGA-treated cells, indicating inhibition of viral protein expression.[2][3]

## Mechanism of Action and Signaling Pathways

The in vitro studies suggest that NDGA exerts its antiviral activity against SARS-CoV-2 through multiple mechanisms. The compound was shown to inhibit the virus-induced cytopathic effect, prevent viral plaque formation, reduce viral RNA replication, and suppress the expression of the viral spike glycoprotein.[2][3] A time-of-drug-addition assay was also performed to provide preliminary insights into which stage of the viral life cycle is targeted by NDGA.[2]

## SARS-CoV-2 Viral Entry and Replication Cycle

The following diagram illustrates the general life cycle of SARS-CoV-2, which involves attachment to the host cell receptor ACE2, entry via endocytosis or membrane fusion, replication of the viral genome, translation of viral proteins, assembly of new virions, and release from the host cell.[4][5][6]

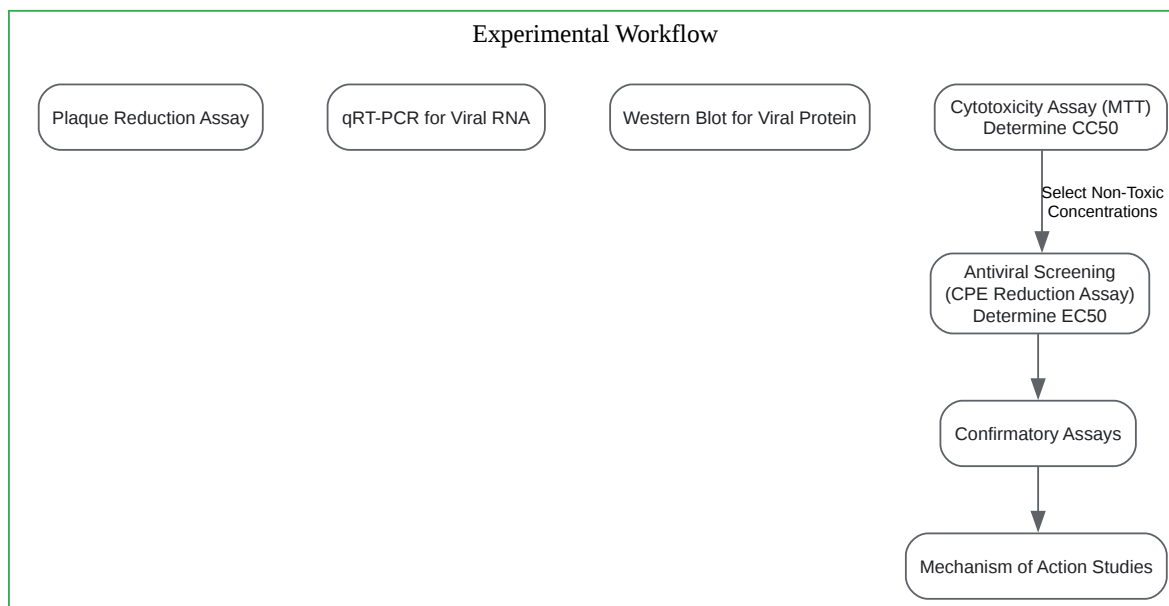


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Caption: Generalized lifecycle of SARS-CoV-2 in a host cell.

## Experimental Workflow for Antiviral Activity Assessment

The evaluation of NDGA's antiviral properties followed a structured experimental workflow, beginning with cytotoxicity assessment to determine safe concentrations, followed by various assays to measure its efficacy in inhibiting viral replication.



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Caption: Workflow for in vitro evaluation of antiviral compounds.

## Conclusion

The in vitro data strongly suggest that Nordihydroguaiaretic Acid (NDGA) possesses significant antiviral activity against SARS-CoV-2. With a favorable selectivity index (CC50/EC50), NDGA effectively inhibits viral replication at non-toxic concentrations. The multifaceted inhibitory action on cytopathic effects, plaque formation, viral RNA synthesis, and protein expression highlights its potential as a promising candidate for further preclinical and clinical development in the treatment of COVID-19. Further studies are warranted to elucidate the precise molecular targets of NDGA within the viral life cycle and to evaluate its efficacy in in vivo models.

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